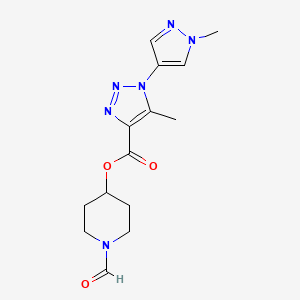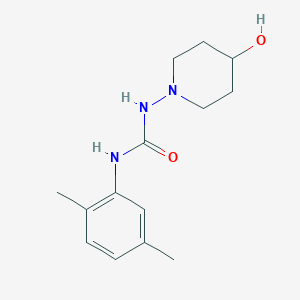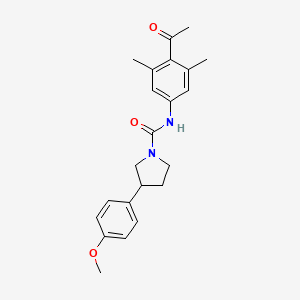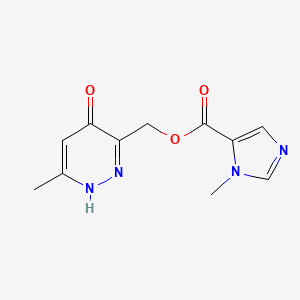
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate, also known as FMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Applications De Recherche Scientifique
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B, which are implicated in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been used as a building block in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the metabolism of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate have been extensively studied in various in vitro and in vivo models. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has also been reported to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate has several advantages for lab experiments including its high purity, good yield, and potent inhibitory activity against several enzymes. However, it also has some limitations such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate. One potential direction is the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is the evaluation of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate in clinical trials for the treatment of various neurological disorders. Additionally, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be used as a building block in the synthesis of novel biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, drug discovery, and organic synthesis. It has potent inhibitory activity against several enzymes involved in the pathogenesis of various diseases including Alzheimer's disease, Parkinson's disease, and depression. Further research and development of (1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can lead to the discovery of novel therapeutic agents for the treatment of these diseases.
Méthodes De Synthèse
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-(1-formylpiperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid with 1-methyl-4-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid followed by reduction and deprotection. The final product is obtained in good yield and high purity.
Propriétés
IUPAC Name |
(1-formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-10-13(16-17-20(10)11-7-15-18(2)8-11)14(22)23-12-3-5-19(9-21)6-4-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYIQBRHDJURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CN(N=C2)C)C(=O)OC3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylpiperidin-4-yl) 5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)

![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)